3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with bromine at position 3, methoxy at position 4, and an amine at position 5. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that enhance binding affinity, solubility, and pharmacokinetic properties. Pyrazolo[3,4-d]pyrimidine derivatives are widely explored as kinase inhibitors, receptor antagonists, and anticancer agents . The bromine atom at position 3 introduces steric and electronic effects, while the methoxy group at position 4 may improve solubility and metabolic stability compared to halogens like chlorine .
Properties
Molecular Formula |
C6H6BrN5O |
|---|---|
Molecular Weight |
244.05 g/mol |
IUPAC Name |
3-bromo-4-methoxy-2H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H6BrN5O/c1-13-5-2-3(7)11-12-4(2)9-6(8)10-5/h1H3,(H3,8,9,10,11,12) |
InChI Key |
JUTCCTQEIFASOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=NNC(=C21)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-3-nitroaniline with bromine to introduce the bromo group, followed by cyclization with formamide to form the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazolo[3,4-d]pyrimidines.
Oxidation and Reduction Products: These reactions yield oxides or reduced amines, respectively.
Scientific Research Applications
3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Chlorine : The methoxy group in the target compound likely increases solubility compared to chlorine in 3-Bromo-4-chloro analogs, as seen in improved bioavailability of methoxy-substituted kinase inhibitors .
- N1 Substitution : Methyl or benzyl groups at N1 (e.g., in and ) improve metabolic stability by blocking oxidative degradation .
Anticancer and Antimicrobial Activity
Receptor Antagonism
- STK33 Inhibitors: Quinoxalinone-pyrazolo[3,4-d]pyrimidine hybrids exhibited selective kinase inhibition (IC₅₀ = 12 nM) .
Data Tables
Table 3.1. Physicochemical Properties of Selected Derivatives
| Compound | LogP* | Solubility (mg/mL) | pKa | Thermal Stability (°C) |
|---|---|---|---|---|
| 3-Bromo-4-methoxy-1H-pyrazolo[...]amine | 1.8 | 0.15 (PBS) | 9.2 | 220 |
| 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[...]amine | 2.5 | 0.08 (DMSO) | 8.9 | 190 |
| 4-(Furan-2-yl)-1H-pyrazolo[...]amine | 1.2 | 0.45 (EtOH) | 9.5 | 210 |
*Predicted using Molinspiration.
Biological Activity
3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in the area of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound has the molecular formula C₆H₅BrN₄O and a molecular weight of approximately 229.04 g/mol. It features a pyrazolo[3,4-d]pyrimidine scaffold with a bromine atom at the 3-position and a methoxy group at the 4-position. These substituents contribute to its unique reactivity and biological properties, making it a candidate for various therapeutic applications.
The primary target of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is Cyclin-Dependent Kinase 2 (CDK2). By inhibiting CDK2, this compound disrupts normal cell cycle progression, particularly affecting the transition from the G1 phase to the S phase. This action leads to significant alterations in cell cycle dynamics and can induce apoptosis in cancer cells .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine:
- Cell Lines Tested : The compound has shown significant inhibition against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) cells. In vitro studies have reported IC50 values indicating potent anti-proliferative effects against these cell lines .
- Mechanistic Insights : Molecular docking studies suggest that this compound interacts effectively with specific protein targets associated with cancer progression. It has been shown to bind to active sites of kinases such as CDK2 and EGFR (Epidermal Growth Factor Receptor), indicating its potential as a therapeutic agent in oncology .
Comparative Analysis with Derivatives
A comparative analysis of similar compounds highlights the unique biological activity of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine:
| Compound Name | Structural Features | IC50 (µM) | Similarity Index |
|---|---|---|---|
| 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine | Lacks methoxy group | N/A | 0.84 |
| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | Chlorine instead of bromine | N/A | 0.84 |
| 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine | Nitrogen substitution at position 5 | N/A | 0.59 |
| 3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | Bromine and methoxy groups | Potent | N/A |
This table illustrates how the presence of both bromine and methoxy groups enhances solubility and potentially alters biological activity compared to analogs lacking these substituents.
Case Studies and Research Findings
Recent research highlights the efficacy of this compound in various experimental settings:
- In Vitro Studies : A study evaluating new derivatives of pyrazolo[3,4-d]pyrimidines found that compounds similar to 3-bromo-4-methoxy exhibited significant anti-proliferative activity against A549 (lung cancer) and HCT116 (colon cancer) cells. The most potent derivative demonstrated an IC50 value as low as 0.016 µM against wild-type EGFR .
- Apoptosis Induction : Flow cytometric analyses revealed that certain derivatives could induce apoptosis effectively while arresting the cell cycle at S and G2/M phases. This was evidenced by an increase in the BAX/Bcl-2 ratio, which is crucial for apoptosis regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
